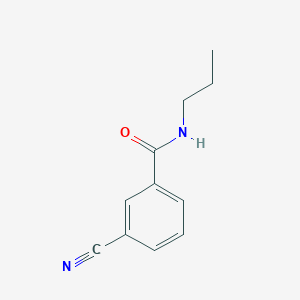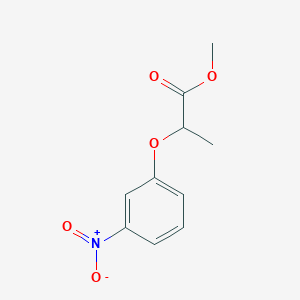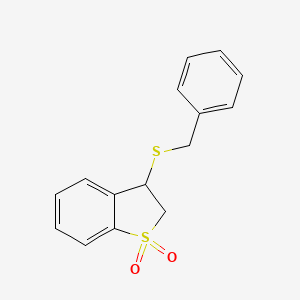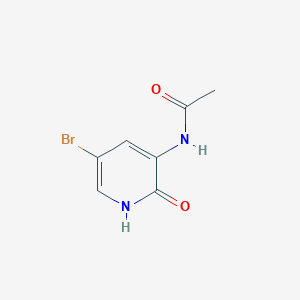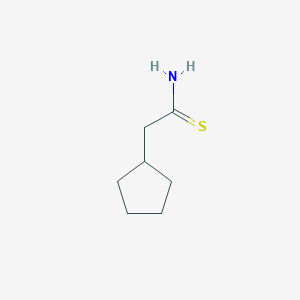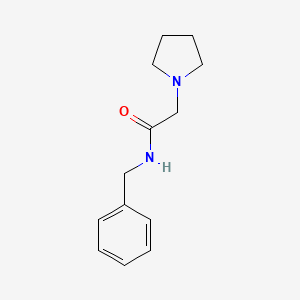
1-Pyrrolidineacetamide, N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidineacetamide, N-(phenylmethyl)-, also known as PAP, is a synthetic compound that has been extensively studied for its potential to act as a chiral catalyst in organic synthesis. PAP has been used in a variety of scientific applications, including drug development, and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
1-Pyrrolidineacetamide, N-(phenylmethyl)- has been used in a variety of scientific research applications, including drug development, chiral catalysis, and asymmetric synthesis. In drug development, 1-Pyrrolidineacetamide, N-(phenylmethyl)- has been used as a chiral catalyst for the synthesis of a variety of drugs, including anti-cancer drugs and anti-inflammatory drugs. In chiral catalysis, 1-Pyrrolidineacetamide, N-(phenylmethyl)- has been used to catalyze the reaction of achiral substrates to form chiral products, and in asymmetric synthesis, 1-Pyrrolidineacetamide, N-(phenylmethyl)- has been used to synthesize enantiomerically pure compounds.
Mechanism of Action
1-Pyrrolidineacetamide, N-(phenylmethyl)- functions as a chiral catalyst by binding to the substrate and inducing a conformational change that allows the substrate to react with itself to form a chiral product. The conformational change is induced by the formation of hydrogen bonds between the amine group of 1-Pyrrolidineacetamide, N-(phenylmethyl)- and the substrate.
Biochemical and Physiological Effects
1-Pyrrolidineacetamide, N-(phenylmethyl)- has been found to have a number of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and anti-cancer effects. It has also been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the synthesis of pro-inflammatory prostaglandins. In addition, 1-Pyrrolidineacetamide, N-(phenylmethyl)- has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Laboratory Experiments
1-Pyrrolidineacetamide, N-(phenylmethyl)- has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used to synthesize a variety of chiral products. However, it is important to note that the overall yield of the reaction is typically low, and the reaction conditions must be carefully controlled in order to obtain good yields.
Future Directions
Given the potential of 1-Pyrrolidineacetamide, N-(phenylmethyl)- in drug development and other scientific applications, there are a number of future directions for 1-Pyrrolidineacetamide, N-(phenylmethyl)- research. These include further exploration of the biochemical and physiological effects of 1-Pyrrolidineacetamide, N-(phenylmethyl)-, as well as the development of more efficient synthesis methods. In addition, further studies should be conducted to determine the optimal conditions for the synthesis of chiral products. Finally, further research should be conducted to investigate the potential of 1-Pyrrolidineacetamide, N-(phenylmethyl)- in other applications, such as asymmetric synthesis and chiral catalysis.
Synthesis Methods
1-Pyrrolidineacetamide, N-(phenylmethyl)- is synthesized through a series of reactions involving the reduction of 1-pyrrolidineacetamide with sodium borohydride, followed by the addition of phenylmethyl bromide to the resulting amine. The reaction is then quenched with hydrochloric acid and the product is purified by recrystallization. The overall yield of the reaction is typically low, ranging from 10-20%.
properties
IUPAC Name |
N-benzyl-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(11-15-8-4-5-9-15)14-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRGURFWGRDIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194997 |
Source


|
| Record name | 1-Pyrrolidineacetamide, N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42175-93-9 |
Source


|
| Record name | 1-Pyrrolidineacetamide, N-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042175939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrrolidineacetamide, N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid](/img/structure/B6613512.png)




